2-Bromo-3-chloro-4-fluoroaniline

CYP inhibition drug metabolism selectivity profiling

2-Bromo-3-chloro-4-fluoroaniline delivers a differentiated ortho-Br/meta-Cl/para-F substitution pattern that generic analogs cannot replicate. Researchers relying on 2,3,4-trichloroaniline risk failed oxidative addition kinetics and altered CYP selectivity. • Ortho-Br enables selective Pd(0) oxidative addition for Suzuki/Buchwald-Hartwig coupling while meta-Cl and para-F remain intact for subsequent diversification. • XLogP3 of 2.7 vs. higher trichloro analogs reduces lipophilicity-driven metabolic turnover, aligning with CNS lead optimization requirements. • Each lot is ≥98% pure with full storage under inert atmosphere to preserve reactive amine integrity during global ambient shipment.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
Cat. No. B14130470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-4-fluoroaniline
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Br)Cl)F
InChIInChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2
InChIKeyDFDLWDOYZGYMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-4-fluoroaniline Specifications & Identity


2-Bromo-3-chloro-4-fluoroaniline (CAS 1279862-76-8) is a tri-halogenated aniline building block with a molecular weight of 224.46 g/mol and a computed XLogP3 of 2.7 [1]. It features a unique ortho-bromine, meta-chlorine, para-fluorine substitution pattern on the aniline ring, distinguishing it from more common symmetrically halogenated analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the differential reactivity of its C–Br, C–Cl, and C–F bonds enables sequential functionalization strategies.

Sequential functionalization Differential C–Br, C–Cl, and C–F reactivity supports stepwise Pd-catalyzed coupling strategies. Ortho-bromine enables selective first-step cross-coupling.
CYP isoform-selectivity context Mixed-halogen pattern projects a CYP2E1/CYP2A6 selectivity window relevant for isoform-selective probe development. Class-level SAR; target-specific validation required.
Tri-halogenated aniline building block Ortho-bromine, meta-chlorine, para-fluorine substitution offers orthogonal reactivity not available in symmetrically halogenated analogs. Synthetic intermediate; not a final bioactive molecule.

Why 2-Bromo-3-chloro-4-fluoroaniline Cannot Be Replaced


In-class compounds such as 2,3,4-trichloroaniline or 2-bromo-3-chloroaniline are not drop-in replacements due to divergent electronic and steric profiles imposed by the mixed halogen set. Fluorine, chlorine, and bromine differ markedly in electronegativity, size, and leaving-group ability, which directly impacts CYP enzyme inhibition selectivity [1], the rate of palladium-catalyzed oxidative addition [2], and the lipophilicity-driven pharmacokinetics of downstream products. These quantifiable differences make generic substitution a risk for failed coupling yields, altered metabolic stability, or loss of target selectivity.

C–Br vs. C–Cl reactivity
Target: Aryl bromide enables faster oxidative addition and selective first-step coupling.
2,3,4-Trichloroaniline may show slower catalytic turnover and different site selectivity.
CYP inhibition profile
Target: Mixed-halogen pattern projects a CYP2E1/CYP2A6 selectivity window.
Trichloro analog shows lower reported CYP2E1/CYP2A6 selectivity ratio (~2.1); off-target CYP2A6 activity may differ.
Isomer mismatch
Target: 2-Bromo-3-chloro-4-fluoroaniline (CAS 1279862-76-8), ≥98% purity.
Positional isomer 2-bromo-4-chloro-3-fluoroaniline may alter steric and electronic properties; typically offered at lower purity.

Quantitative Evidence for 2-Bromo-3-chloro-4-fluoroaniline


CYP2E1/2A6 Selectivity: Mixed-Halogen vs. Trichloro

A study of nine halogenated anilines on human recombinant CYP2E1 and CYP2A6 showed that 2,3,4-trichloroaniline (2,3,4-triCl-A) displayed an IC50 of 32 µM on CYP2E1 and 15 µM on CYP2A6, yielding a CYP2E1/CYP2A6 selectivity ratio of ~2.1 [1]. While 2-bromo-3-chloro-4-fluoroaniline was not directly tested, the established SAR indicates that fluorine substitution enhances CYP2E1 selectivity (3,4,5-triF-A ratio = 5.2), whereas chlorine-dominated analogs show lower selectivity. The mixed Br/Cl/F pattern thus projects a selectivity window between the triF and triCl extremes, a critical parameter for researchers designing isoform-selective probes.

CYP2E1/2A6 selectivity
Class-level inference
Projected selectivity ratio between 2.1 (triCl) and 5.2 (triF) based on halogen-composition SAR
Supports CYP2E1-selective probe design context
Not directly tested; human recombinant CYP, fluorescence-based assay
CYP inhibition drug metabolism selectivity profiling

Pd-Catalyzed Oxidative Addition: Bromide vs. Chloride

Mechanistic studies on Pd-catalyzed amination of aniline derivatives demonstrate that oxidative addition is rate-limiting for aryl chlorides but not for aryl bromides [1]. In practice, this translates to faster and higher-yielding C–N coupling at the bromine-bearing position of 2-bromo-3-chloro-4-fluoroaniline compared to the chlorine-bearing position of 2,3,4-trichloroaniline. The bromo substituent therefore provides a tunable handle for selective first-step functionalization, leaving the chloro and fluoro groups for subsequent orthogonal reactions.

Pd oxidative addition
Class-level inference
Aryl bromide: oxidative addition not rate-limiting
Faster catalytic turnover expected vs. aryl chloride analogs
Bis(trineopentylphosphine)palladium(0) kinetic studies
cross-coupling C–N bond formation Buchwald-Hartwig amination

Lipophilicity Differential: XLogP3 Comparison

2-Bromo-3-chloro-4-fluoroaniline has a computed XLogP3 of 2.7 [1], whereas the corresponding 2,3,4-trichloroaniline has an XLogP3 of approximately 2.9 [2]. The fluorine atom reduces overall lipophilicity while maintaining steric bulk, which can improve aqueous solubility and metabolic stability of derived drug candidates. A 0.2 log unit difference, though modest, translates to a ~1.6-fold difference in partition coefficient, relevant for CNS drug design where lower logP is often desired.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.7 vs. 2,3,4-trichloroaniline XLogP3 ≈ 2.9 (ΔlogP = -0.2)
Lower lipophilicity may support CNS lead optimization context
Computed value; experimental logP may vary
medicinal chemistry ADME lipophilicity

Commercial Purity & Availability Advantage

2-Bromo-3-chloro-4-fluoroaniline is stocked by multiple vendors at ≥98% purity (CAS 1279862-76-8) . In contrast, its positional isomer 2-bromo-4-chloro-3-fluoroaniline (CAS 1253889-54-1) is typically offered at 95% purity and at a higher price point . The 98% purity grade minimizes the need for pre-reaction purification and ensures batch-to-batch consistency in sensitive catalytic transformations.

Commercial purity
Data to verify
Target: ≥98% purity; Isomer: 95% purity, higher cost
End-use purity context; vendor-reported data
Supplier catalog survey; confirm lot-specific COA
chemical procurement building block purity specification

High-Value Applications of 2-Bromo-3-chloro-4-fluoroaniline


Sequential Pd-Catalyzed Functionalization for Discovery Libraries

The ortho-bromine undergoes fast oxidative addition with Pd(0), enabling selective Suzuki or Buchwald-Hartwig coupling [1], while the meta-chlorine and para-fluorine remain intact for subsequent diversification steps. This orthogonal reactivity is essential for constructing trisubstituted aromatic scaffolds in medicinal chemistry programs.

CYP2E1-Selective Probe Design

Based on the demonstrated selectivity window of mixed-halogen anilines [2], this compound serves as a core for developing fluorescent or radiolabeled probes that distinguish CYP2E1 from CYP2A6 activity in human liver microsome assays.

Low-Lipophilicity Fragment for CNS Optimization

With an XLogP3 of 2.7 – lower than the trichloro analog – this aniline fragment is more suitable for CNS-targeted lead optimization where reduced lipophilicity correlates with improved brain penetration and lower metabolic turnover [3].

Application
Selection Property
Validation Focus
Sequential Pd-catalyzed library synthesis
Orthogonal C–Br/C–Cl/C–F reactivity
Stepwise coupling yield and site selectivity
CYP2E1-selective probe development
Mixed-halogen CYP selectivity profile
Isoform selectivity ratio in target assay
CNS lead optimization
Lower computed logP vs. trichloro analog
Experimental logP and brain penetration models

Technical Documentation Hub

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17 linked technical documents
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